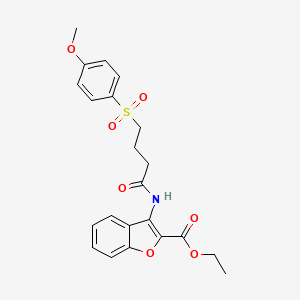

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.

Mechanism of Action

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been found to have diverse biological activities .

Preparation Methods

The synthesis of Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents . The reaction conditions often involve refluxing the reactants in methanol or other suitable solvents to achieve high yields . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate has several scientific research applications due to its unique structural features and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology and medicine, benzofuran derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound may be used in the development of new pharmaceuticals and as a tool for studying biological pathways and mechanisms .

Comparison with Similar Compounds

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives and sulfonyl-containing compounds. Similar compounds include indole derivatives, which also have diverse biological activities and applications . the presence of the sulfonyl and amido groups in this compound makes it unique and may confer specific properties and activities not found in other benzofuran derivatives . This uniqueness can be leveraged in the development of new drugs and in scientific research to explore novel biological pathways and mechanisms .

Biological Activity

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate, identified by its CAS number 922962-60-5, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO7S, with a molecular weight of 445.5 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, along with a sulfonamide and butanamide moiety that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 922962-60-5 |

| Molecular Formula | C22H23NO7S |

| Molecular Weight | 445.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonamide Formation : The reaction between sulfonyl chlorides and amines to introduce the sulfonamide group.

- Coupling Reactions : Final assembly through coupling with butanoyl derivatives to form the complete structure.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown activity against protein tyrosine phosphatases (PTP1B), which are crucial in insulin signaling pathways .

- Receptor Modulation : The benzofuran moiety can facilitate interactions with various receptors, influencing pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:

- Inhibition of Cell Proliferation : In vitro studies show that benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis .

- Mechanistic Insights : Research suggests that these compounds may interfere with cell cycle progression and promote apoptotic pathways through the modulation of signaling cascades involving p53 and Bcl-2 proteins .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy:

- Cytokine Modulation : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

- In Vivo Studies : In animal models, derivatives of benzofuran have been evaluated for their ability to modulate glucose metabolism, showing promise in enhancing insulin sensitivity and reducing blood glucose levels .

- Clinical Implications : The unique structure of this compound positions it as a candidate for further development in drug discovery programs aimed at metabolic disorders and cancer therapy.

Properties

IUPAC Name |

ethyl 3-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S/c1-3-29-22(25)21-20(17-7-4-5-8-18(17)30-21)23-19(24)9-6-14-31(26,27)16-12-10-15(28-2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEKIUJVZNNWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.